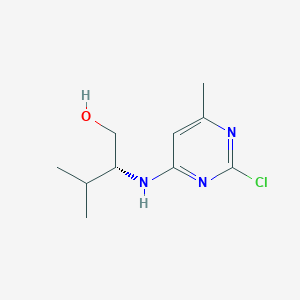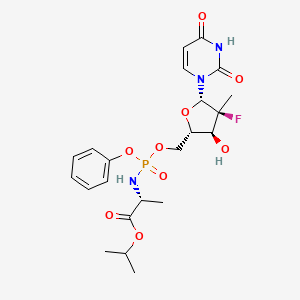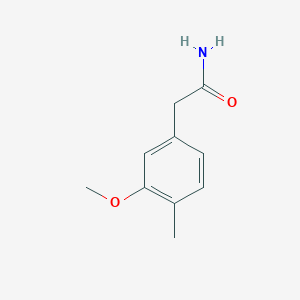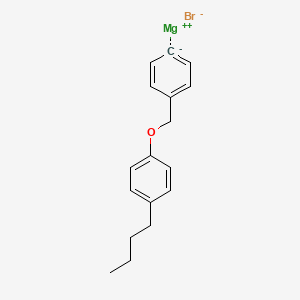
4-(4-n-Butylphenoxymethyl)phenylmagnesium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-n-butylphenoxymethyl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This particular compound is used in various chemical reactions due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 4-(4-n-butylphenoxymethyl)phenylmagnesium bromide involves the reaction of 4-(4-n-butylphenoxymethyl)bromobenzene with magnesium metal in the presence of THF as a solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the reaction mixture from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Room temperature to reflux conditions.
Time: Several hours to ensure complete reaction.
Catalysts: Sometimes iodine is used to activate the magnesium.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
Large-scale reactors: Equipped with inert gas purging systems.
Continuous monitoring: To ensure the reaction proceeds efficiently.
Purification: The product is often purified by distillation or crystallization to remove any unreacted starting materials or by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-n-butylphenoxymethyl)phenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic addition: Reacts with carbonyl compounds to form alcohols.
Substitution reactions: Can replace halides in organic compounds.
Coupling reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl compounds: Aldehydes and ketones.
Halides: Alkyl and aryl halides.
Electrophiles: Such as carbon dioxide, epoxides, and nitriles.
Conditions: Typically carried out in anhydrous conditions to prevent hydrolysis of the Grignard reagent.
Major Products
Alcohols: From reactions with aldehydes and ketones.
Hydrocarbons: From coupling reactions.
Carboxylic acids: From reactions with carbon dioxide.
Aplicaciones Científicas De Investigación
4-(4-n-butylphenoxymethyl)phenylmagnesium bromide is used in various scientific research applications:
Organic synthesis: As a key reagent in the formation of complex organic molecules.
Pharmaceuticals: In the synthesis of drug intermediates.
Material science: For the preparation of polymers and other advanced materials.
Biological studies: As a tool to modify biomolecules for research purposes.
Mecanismo De Acción
The mechanism of action of 4-(4-n-butylphenoxymethyl)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. The molecular targets include carbonyl groups, halides, and other electrophilic species.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-fluorobutoxy)phenylmagnesium bromide: Similar structure but with a fluorine atom.
3-(4-morpholinylmethyl)phenylmagnesium bromide: Contains a morpholine group instead of a butyl group.
Uniqueness
4-(4-n-butylphenoxymethyl)phenylmagnesium bromide is unique due to its specific substituents, which provide distinct reactivity and selectivity in chemical reactions. Its butyl group offers different steric and electronic properties compared to other similar compounds, making it suitable for specific synthetic applications.
This detailed article provides a comprehensive overview of this compound, 025 M in THF, covering its preparation, reactions, applications, mechanism, and comparison with similar compounds
Propiedades
Fórmula molecular |
C17H19BrMgO |
|---|---|
Peso molecular |
343.5 g/mol |
Nombre IUPAC |
magnesium;1-butyl-4-(phenylmethoxy)benzene;bromide |
InChI |
InChI=1S/C17H19O.BrH.Mg/c1-2-3-7-15-10-12-17(13-11-15)18-14-16-8-5-4-6-9-16;;/h5-6,8-13H,2-3,7,14H2,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
VPUWAEFNQGBBOM-UHFFFAOYSA-M |
SMILES canónico |
CCCCC1=CC=C(C=C1)OCC2=CC=[C-]C=C2.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4H-Benzo[b][1,4]thiazin-3-ol](/img/structure/B14887233.png)
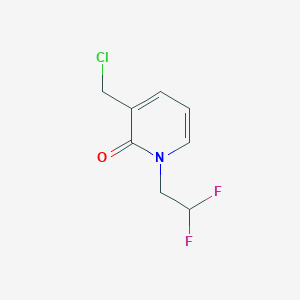
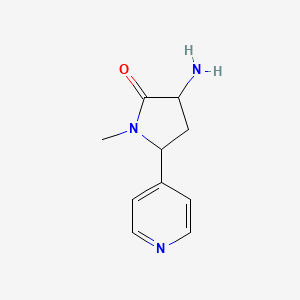
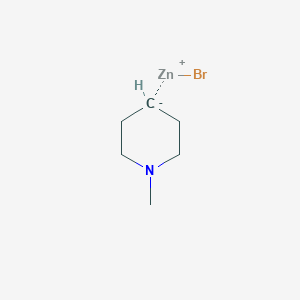
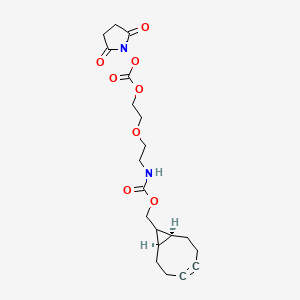
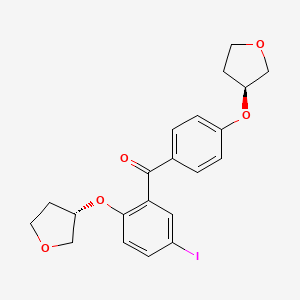
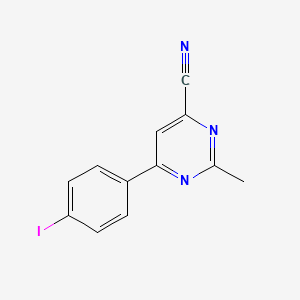
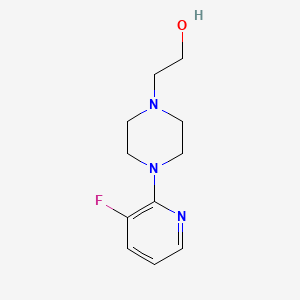
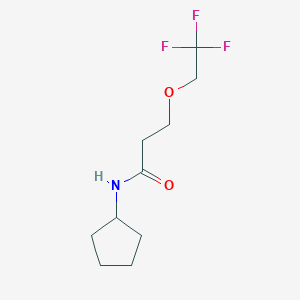
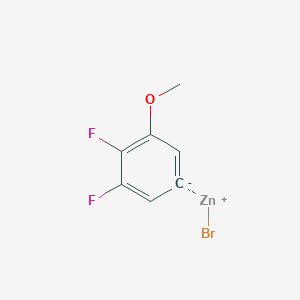
![Spiro[3.5]nonan-5-ol](/img/structure/B14887316.png)
